molecular formula C6H9F2NO2 B8222181 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B8222181
M. Wt: 165.14 g/mol
InChI Key: CWWIFJQKJYXFQK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the reaction of 1-methylpyrrolidine-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid
  • 4,4-Dichloro-1-methylpyrrolidine-2-carboxylic acid
  • 4,4-Dibromo-1-methylpyrrolidine-2-carboxylic acid

Uniqueness

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with other halogens. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIFJQKJYXFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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